molecular formula C16H15N3O3 B2388996 N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide CAS No. 1421496-77-6

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide

Cat. No.: B2388996
CAS No.: 1421496-77-6
M. Wt: 297.314
InChI Key: YBOBVFYKDIMMGN-UHFFFAOYSA-N
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Description

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C16H15N3O3 and its molecular weight is 297.314. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Cytotoxicity : New derivatives, including 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine, were synthesized, showing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential for anticancer applications (Hassan, Hafez, & Osman, 2014).

  • Antimicrobial Activity : Pyrazine-2-substituted carboxamide derivatives were synthesized and evaluated for antimicrobial activities, with some showing pronounced effects against Leuconostoc sp. growth, suggesting potential in antimicrobial treatments (El-Wahab et al., 2006).

Biological and Chemical Properties

  • Antifungal Leads : Exploration of Pyrazole-4-formylhydrazide derivatives bearing a diphenyl ether fragment led to novel antifungal leads targeting succinate dehydrogenase (SDH), providing insights into agricultural fungicides development (Wang et al., 2020).

  • Nonlinear Optical Properties : The synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions was reported, with DFT calculations revealing insights into electronic and nonlinear optical properties, indicating potential applications in material sciences (Ahmad et al., 2021).

Properties

IUPAC Name

N-[4-(2-methoxyphenoxy)but-2-ynyl]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-21-14-6-2-3-7-15(14)22-11-5-4-8-19-16(20)13-12-17-9-10-18-13/h2-3,6-7,9-10,12H,8,11H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOBVFYKDIMMGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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